1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzylsulfonyl and phenoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of 3-phenoxybenzyl chloride, which is then reacted with piperazine to form 1-(3-phenoxybenzyl)piperazine . This intermediate is further reacted with benzylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The phenoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenoxybenzaldehyde or phenoxybenzoic acid.
Reduction: Benzylsulfide derivatives.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzylsulfonyl and phenoxybenzyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenoxybenzyl)piperazine: Lacks the benzylsulfonyl group, which may reduce its binding affinity.
1-(Benzylsulfonyl)piperazine: Lacks the phenoxybenzyl group, which may affect its overall activity.
3-Phenoxybenzyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine is unique due to the presence of both benzylsulfonyl and phenoxybenzyl groups, which can confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C24H26N2O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H26N2O3S/c27-30(28,20-21-8-3-1-4-9-21)26-16-14-25(15-17-26)19-22-10-7-13-24(18-22)29-23-11-5-2-6-12-23/h1-13,18H,14-17,19-20H2 |
InChI Key |
VNGFNGALMLWDBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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